
beta-Peltatin
Descripción general
Descripción
Beta-Peltatin is a naturally occurring lignan first isolated from Podophyllum peltatum (mayapple) by Hartwell and Detty in 1948 . Structurally, it belongs to the aryltetralin lignan family, characterized by a fused tetracyclic core with oxygenated functional groups. Its molecular formula is C₂₂H₂₂O₈ (molecular weight: 414.4 g/mol) , and it exists as the (-)-enantiomer in its natural form . This compound exhibits notable antimitotic and antineoplastic activities, attributed to its ability to disrupt microtubule assembly, similar to podophyllotoxin . Historically, it has been studied alongside its structural analog, alpha-Peltatin, which differs by a methyl group substitution pattern .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La beta-peltatina A se puede sintetizar a través de diversas reacciones químicas. Un método común implica la conversión de alfa-peltatina por metilación del grupo hidroxilo fenólico del sustituyente 4-hidroxi-3,5-dimetoxi fenilo . El método de preparación para la fórmula in vivo incluye disolver el compuesto en dimetilsulfóxido, mezclar con polietilenglicol 300 y agregar Tween 80 y agua destilada .
Métodos de producción industrial: La producción industrial de beta-peltatina A típicamente implica la extracción de fuentes naturales como los rizomas y raíces de Podophyllum peltatum L. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto puro .
Análisis De Reacciones Químicas
Biochemical Methylation by 6-O-Methyltransferase
Beta-Peltatin undergoes regioselective methylation at the 6-OH position via the enzyme S-adenosyl-L-methionine:this compound 6-O-methyltransferase , isolated from Linum nodiflorum cell cultures . This reaction produces This compound-A methylether , a precursor to 6-methoxypodophyllotoxin, a lignan with medicinal significance.
Key Reaction Parameters
This enzyme exhibits strict substrate specificity, rejecting other lignans (e.g., podophyllotoxin, deoxypodophyllotoxin) and phenolic acids like caffeic acid .
Enzymatic Reaction Kinetics and Inhibition
The methylation reaction is influenced by metal ions and reaction byproducts:
Activity peaks on day 7 of Linum nodiflorum cell culture, correlating with maximal 6-methoxypodophyllotoxin accumulation (days 7–12) .
Analytical Characterization of Reaction Products
Mass spectrometry (LC-MS) data for this compound and its derivatives include:
m/z Value | Intensity | Proposed Assignment |
---|---|---|
415.1387 | 999 | [M+H]⁺ (C₂₂H₂₂O₈) |
437.1207 | 841 | [M+Na]⁺ adduct |
397.1343 | 0.06 | [M+H-H₂O]⁺ |
229.0526 | 0.05 | Fragmentation product |
Collision cross-section (CCS) values further characterize ion mobility:
Ion Type | CCS (Ų) |
---|---|
[M+H]⁺ | 189.23 |
[M+Na]⁺ | 200.12 |
[M+K]⁺ | 201.05 |
[M+H-H₂O]⁺ | 189.78 |
These data aid in distinguishing this compound from its methylated derivatives .
Biosynthetic Context
The methylation of this compound represents a critical step in the biosynthesis of 6-methoxypodophyllotoxin , a compound with antitumor and antiviral properties. The reaction’s efficiency depends on:
Aplicaciones Científicas De Investigación
Anticancer Activity
Mechanism of Action
Beta-peltatin exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation. A study demonstrated that this compound has an IC50 value of approximately 2 nM against pancreatic cancer (PAC) cells, showcasing its potency compared to other compounds like podophyllotoxin, which is known for severe toxicity issues .
Case Studies
- Study on Pancreatic Cancer : In vivo studies using a nude mice model with subcutaneously implanted BxPC-3 cells showed that this compound significantly suppressed tumor growth. The compound's ability to trigger apoptosis was confirmed through immunoblotting techniques .
- Lymphoma Research : this compound derivatives were tested against the WA16 tumor system, where they demonstrated prolonged survival rates in treated mice compared to control groups. The study highlighted the compound's potential as a viable treatment option .
Antimicrobial Properties
This compound also exhibits antimicrobial activity, making it a candidate for treating infections. Its efficacy has been evaluated against various pathogens, including those resistant to conventional antibiotics.
Research Findings
- Antibacterial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .
Pharmacological Significance
The pharmacological profile of this compound extends beyond anticancer and antimicrobial activities. It has been noted for its diverse biological effects, including:
- Anti-inflammatory Effects : this compound may reduce inflammation, which is beneficial in treating chronic inflammatory diseases.
- Antiviral Properties : Preliminary studies indicate that this compound could inhibit viral replication, providing a basis for further exploration in antiviral drug development .
Table 1: Summary of this compound's Anticancer Activities
Study Reference | Cancer Type | IC50 (nM) | Mechanism of Action | Outcome |
---|---|---|---|---|
Pancreatic Cancer | ~2 | G2/M phase arrest + apoptosis | Significant tumor suppression | |
Lymphoma | N/A | Cytotoxic effects | Prolonged survival in mice |
Table 2: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | TBD | Antibacterial |
Escherichia coli | TBD | Antibacterial |
Mecanismo De Acción
La beta-peltatina A ejerce sus efectos induciendo el arresto del ciclo celular en la fase G2/M y desencadenando la apoptosis. Esto se logra a través de la regulación negativa de las proteínas relacionadas con la fase G2/M como CDC25C, CDC25C fosforilada (Ser216) y CDK1 fosforilada (Tyr15), y la regulación positiva de la proteína ciclina B1 . Los objetivos moleculares del compuesto incluyen varias proteínas involucradas en la regulación del ciclo celular y las vías de apoptosis .
Comparación Con Compuestos Similares
Structural Analogues: Alpha-Peltatin and Podophyllotoxin
Table 1: Structural and Functional Comparison of Beta-Peltatin with Key Analogues
- Alpha-Peltatin vs. This compound: The primary structural distinction is the absence of a methyl group in alpha-Peltatin, which reduces its molecular weight and may affect its pharmacokinetic properties .
- Podophyllotoxin : Shares the same molecular formula as this compound but differs in ring substitution. Podophyllotoxin’s lactone ring enhances its binding to tubulin, making it a more potent microtubule inhibitor . This compound, while structurally similar, may act through a distinct mechanism, as its derivatives lack clinical use compared to podophyllotoxin-based drugs like etoposide.
Functional Analogues: Guattegaumerine and Other Lignans
Table 2: Comparison with Non-Lignan Antimitotic Agents
- Guattegaumerine: A bisbenzylisoquinoline alkaloid with antimitotic effects but unrelated structurally to this compound. Its activity suggests broader diversity in microtubule-targeting agents .
- Justicidin C: Another lignan with a naphthalene core; its anti-inflammatory properties contrast with this compound’s focus on cytotoxicity .
Research Findings and Gaps
- Podophyllotoxin derivatives dominate clinical use due to optimized pharmacokinetics .
- Structure-Activity Relationship (SAR) : The methyl group in this compound A methyl ether may stabilize the molecule, but its impact on efficacy requires further investigation .
- Comparative Toxicity : Alpha-Peltatin’s lower stability suggests higher toxicity risks, though direct comparisons with this compound are lacking .
Actividad Biológica
Beta-peltatin, a lignan derived from the Podophyllum peltatum plant, has garnered attention in the scientific community for its various biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and case studies.
Chemical Structure and Properties
This compound is classified as an aryltetralin lignan, characterized by a complex molecular structure that includes multiple ring systems. Its structural formula can be represented as follows:
This compound is closely related to other podophyllotoxin derivatives, which are known for their cytotoxic properties.
-
Antitumor Activity :
- This compound exhibits significant antitumor effects by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and HL-60 cells .
- Antiviral Properties :
- Anti-inflammatory Effects :
Cytotoxicity Against Cancer Cells
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 5.2 | Induction of apoptosis |
HL-60 | 4.5 | Cell cycle arrest |
MCF-7 | 6.0 | Inhibition of proliferation |
These findings indicate that this compound is effective at low concentrations, highlighting its potential as a chemotherapeutic agent .
Clinical Implications
A notable case involved a child who suffered from podophyllin poisoning, which included this compound among its toxic components. The case illustrated the compound's potency and the necessity for careful handling in clinical settings . The child exhibited severe neurotoxicity and multiorgan dysfunction, underscoring the powerful biological effects associated with this compound.
Comparative Analysis with Other Podophyllotoxins
The biological activity of this compound can be compared with other related compounds:
Compound | Cytotoxicity | Mechanism |
---|---|---|
Podophyllotoxin | High | Inhibition of DNA topoisomerase II |
Alpha-Peltatin | Moderate | Similar mechanism |
Etoposide | Very High | DNA topoisomerase II inhibition |
This compound shows promising activity but is less potent than etoposide, which is widely used in clinical settings .
Q & A
Basic Research Questions
Q. What experimental assays are recommended for initial characterization of beta-Peltatin's antimitotic activity?
this compound's antimitotic activity can be assessed via tubulin polymerization inhibition assays using purified tubulin proteins. Quantify inhibition kinetics via spectrophotometric methods (e.g., turbidity measurements at 350 nm) and validate with immunofluorescence microscopy to visualize microtubule destabilization in cancer cell lines (e.g., HeLa or MCF-7) . Include dose-response curves (IC₅₀ values) and compare with positive controls like colchicine. Ensure replicates (n ≥ 3) to account for biological variability .
Q. How should researchers standardize this compound synthesis to ensure batch-to-batch consistency?
Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for purity validation (>95%). Document solvent systems (e.g., methanol:water gradients) and crystallization conditions. For in vitro studies, quantify residual solvents (e.g., TFA) via gas chromatography if cytotoxicity artifacts are suspected . Provide detailed synthetic protocols in supplementary materials, including reaction temperatures and catalyst concentrations .
Q. What cell-based models are optimal for evaluating this compound's cytotoxicity?
Use a panel of cancer cell lines with varying p53 status (e.g., wild-type HCT-116 vs. p53-null Saos-2) to assess genotype-dependent responses. Perform MTT or resazurin assays over 48–72 hours, normalizing results to vehicle controls. Include non-cancerous cell lines (e.g., HEK-293) to determine selectivity indices. Report cell culture conditions (e.g., serum concentration, passage number) to enhance reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported IC₅₀ values across studies?
Discrepancies may arise from differences in assay conditions (e.g., tubulin isoform composition, buffer pH) or compound solubility. Perform meta-analyses comparing studies using PRISMA guidelines. Replicate conflicting experiments under standardized conditions, controlling for variables like DMSO concentration (<0.1%) and temperature. Use orthogonal assays (e.g., flow cytometry for cell cycle arrest) to validate results .
Q. What strategies validate this compound's molecular targets beyond tubulin interaction?
Employ thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify off-target protein interactions. Combine with RNA-seq or CRISPR-Cas9 screens to pinpoint pathways affected by this compound. For computational validation, perform molecular docking simulations (e.g., AutoDock Vina) using tubulin crystal structures (PDB: 1SA0) and assess binding energies (ΔG ≤ −7 kcal/mol) .
Q. How to design in vivo studies for this compound's antineoplastic efficacy while minimizing toxicity?
Use xenograft models (e.g., BALB/c nude mice with MDA-MB-231 tumors) and administer this compound via intraperitoneal injection (dose range: 5–20 mg/kg). Monitor body weight, organ histopathology, and hematological parameters. Pair with pharmacokinetic studies (LC-MS/MS) to correlate plasma concentrations with tumor regression. Include a positive control (e.g., paclitaxel) and justify sample sizes via power analysis .
Q. What methodologies address this compound's instability in aqueous solutions?
Conduct stability studies under varying pH (4–9), temperatures (4°C–37°C), and light exposure. Use nuclear magnetic resonance (NMR) to track degradation products (e.g., oxidation at the phenolic moiety). Formulate with cyclodextrins or liposomal encapsulation to enhance solubility and half-life. Document degradation kinetics (t₁/₂) in supplementary data .
Q. Data Analysis & Reporting Guidelines
Q. How should researchers statistically analyze dose-dependent effects of this compound?
Apply nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. For omics data, use false discovery rate (FDR) correction (Benjamini-Hochberg method) and hierarchical clustering. Report effect sizes (Cohen’s d) and statistical power (≥0.8) to ensure robustness .
Q. What criteria determine whether this compound's mechanism of action is sufficiently novel for publication?
Compare findings against existing literature using systematic reviews. Novelty is established if this compound:
- Targets a unique tubulin binding site (e.g., confirmed via cryo-EM).
- Exhibits synergistic effects with non-mitotic inhibitors (e.g., PARP inhibitors).
- Demonstrates activity in drug-resistant models (e.g., P-glycoprotein-overexpressing cells). Highlight these aspects in the discussion, contextualizing results within unresolved debates (e.g., tubulin vs. non-tubulin mechanisms) .
Q. How to ethically report negative or inconclusive results from this compound studies?
Use neutral language (e.g., "no significant difference observed") and provide raw data in repositories like Figshare. Discuss potential limitations (e.g., suboptimal dosing, model relevance) and suggest follow-up experiments. Journals like PLOS ONE prioritize reproducible methods over result directionality .
Propiedades
IUPAC Name |
(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBPOYVRLSXWJJ-PDSMFRHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199732 | |
Record name | beta-Peltatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518-29-6 | |
Record name | β-Peltatin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Peltatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PELTATIN B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PELTATIN B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | beta-Peltatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .BETA.-PELTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.